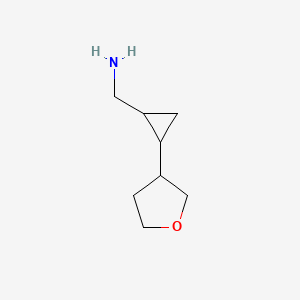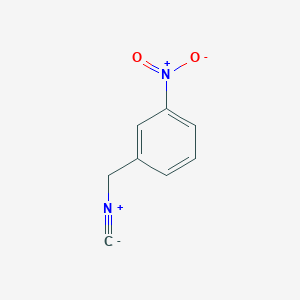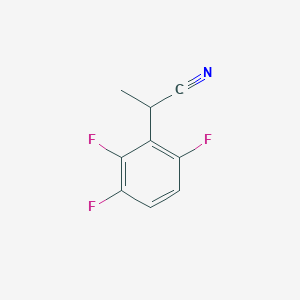
(2-(Tetrahydrofuran-3-yl)cyclopropyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(Tetrahydrofuran-3-yl)cyclopropyl)methanamine is an organic compound that features a cyclopropyl group attached to a methanamine moiety, with a tetrahydrofuran ring as a substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Tetrahydrofuran-3-yl)cyclopropyl)methanamine typically involves the cyclopropanation of a suitable precursor followed by the introduction of the methanamine group. One common method involves the reaction of tetrahydrofuran with a cyclopropyl halide under basic conditions to form the cyclopropyl-tetrahydrofuran intermediate. This intermediate is then reacted with a suitable amine source, such as ammonia or an amine derivative, to introduce the methanamine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Catalysts and solvents used in the reactions would be chosen to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
(2-(Tetrahydrofuran-3-yl)cyclopropyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The methanamine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
Applications De Recherche Scientifique
(2-(Tetrahydrofuran-3-yl)cyclopropyl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which (2-(Tetrahydrofuran-3-yl)cyclopropyl)methanamine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or other cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropylmethanamine: Lacks the tetrahydrofuran ring, making it less structurally complex.
Tetrahydrofuran-3-ylmethanamine: Similar structure but without the cyclopropyl group.
Cyclopropylamine: A simpler compound with only the cyclopropyl and amine groups.
Uniqueness
(2-(Tetrahydrofuran-3-yl)cyclopropyl)methanamine is unique due to the combination of the cyclopropyl group and the tetrahydrofuran ring, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C8H15NO |
|---|---|
Poids moléculaire |
141.21 g/mol |
Nom IUPAC |
[2-(oxolan-3-yl)cyclopropyl]methanamine |
InChI |
InChI=1S/C8H15NO/c9-4-7-3-8(7)6-1-2-10-5-6/h6-8H,1-5,9H2 |
Clé InChI |
AZMDKFKZYGXLQQ-UHFFFAOYSA-N |
SMILES canonique |
C1COCC1C2CC2CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















